4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide
Description
4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 4 and 5, a methyl group at position 2, and a sulfonamide moiety linked to a 4-methoxybenzyl group.
Properties
Molecular Formula |
C15H15Cl2NO3S |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4,5-dichloro-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-10-7-13(16)14(17)8-15(10)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 |
InChI Key |
DYWZXYRXXVCLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide typically involves the nucleophilic displacement of a protected intermediate. One common method involves the use of a p-methoxybenzyl (PMB) protection/deprotection strategy. The PMB group is introduced to protect the amine functionality during the reaction. Sodium hydride is used as a base in anhydrous dimethylformamide (DMF) at low temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Substitution Reactions: Various substituents can be introduced to the benzene ring under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in anhydrous DMF at low temperatures.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield a variety of substituted sulfonamides .
Scientific Research Applications
4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: The target compound’s 4,5-dichloro configuration increases molecular weight and lipophilicity compared to monosubstituted analogs like 723744-93-2. This may enhance membrane permeability but reduce aqueous solubility .
- N-Substituents : The 4-methoxybenzyl group provides moderate polarity due to the methoxy group, contrasting with the hydrophobic phenethyl group in 723744-93-2 or the bulky tetrahydrofuran-linked substituent in ’s compound .
- Heterocyclic Modifications : ’s compound incorporates a trioxothiazolidinyl ring, which introduces additional hydrogen-bonding sites and conformational rigidity, unlike the simpler benzyl groups in the target compound .
Physicochemical Properties
- Molecular Weight: Higher than monosubstituted analogs (e.g., 723744-93-2: 339.84 g/mol) due to dual chlorine atoms and a benzyl group.
- Lipophilicity : Predicted logP values would likely exceed those of methoxy-rich analogs (e.g., 951947-54-9) due to chlorine’s hydrophobic contribution.
- Solubility : The 4-methoxybenzyl group may improve solubility in polar solvents compared to purely aromatic N-substituents (e.g., 2-phenylethyl in 723744-93-2) .
Pharmacological Implications
- Enzyme Inhibition: Sulfonamides often target carbonic anhydrases or proteases.
- Antimicrobial Activity : Chlorine atoms are associated with antimicrobial potency; however, the dual substitution here may require optimization to balance efficacy and cytotoxicity .
- Synthetic Accessibility : Introducing multiple chlorine atoms demands controlled halogenation conditions, whereas methoxybenzyl groups are typically added via nucleophilic substitution or reductive amination .
Biological Activity
4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide, also known by its CAS number 1428152-59-3, is a sulfonamide derivative with notable biological activities. This compound features a unique structure that combines two chlorine atoms and a methoxybenzyl group, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C15H15Cl2NO3S
- Molecular Weight : 360.3 g/mol
- Structure : The compound consists of a benzenesulfonamide core with dichloro and methoxybenzyl substitutions.
The biological activity of 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may inhibit certain enzymes or modulate signaling pathways, leading to observed biological effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. The specific compound has been investigated for its potential to inhibit bacterial growth. In vitro studies demonstrate significant antibacterial activity against various strains of bacteria, suggesting its application in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation in cellular models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, in A549 lung cancer cells, the compound has been shown to significantly increase late apoptosis rates compared to control groups .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide | Contains dichloro and methoxybenzyl groups | Antimicrobial, anti-inflammatory, anticancer |
| 4,5-Dichloro-2-methylbenzenesulfonamide | Lacks methoxy group | Limited biological activity compared to the target compound |
| N-(2-Methoxyethyl)-2-methylbenzenesulfonamide | Lacks chlorine atoms | Different spectrum of biological activity |
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial effects of sulfonamides demonstrated that 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria. The results indicated a potential application in treating resistant bacterial strains.
- Anti-inflammatory Response : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in managing chronic inflammatory conditions.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this sulfonamide derivative could effectively induce apoptosis via mitochondrial pathways. In particular, it was observed to activate caspase-3 and caspase-9 leading to programmed cell death in HCT116 colorectal cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
